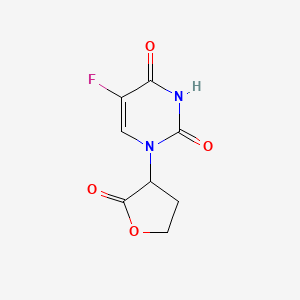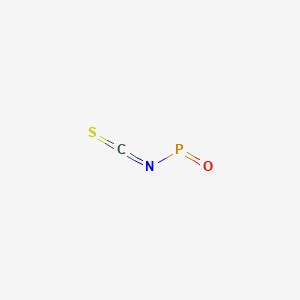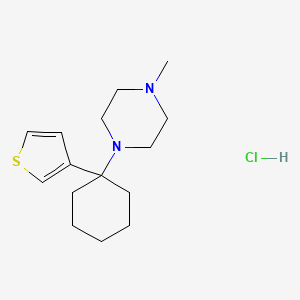
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of three carboxyl groups attached to a benzene ring, with one of the carboxyl groups being linked through a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid typically involves the esterification of 1,3,5-trihydroxybenzene with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols, aldehydes, and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid depends on its specific application. In the context of fluorescent probes, the compound can interact with target molecules through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can lead to changes in the fluorescence properties of the compound, enabling the detection of target molecules.
In drug delivery systems, the compound can form stable complexes with drugs, facilitating their transport and release at specific sites within the body. The molecular targets and pathways involved in these processes vary depending on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- 1,4-Benzenedicarboxylic acid (Terephthalic acid)
- 1,3,5-Tris(carboxymethoxy)benzene acid
Uniqueness: The presence of the carboxymethoxy group in this compound distinguishes it from other benzenedicarboxylic acids. This unique functional group imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for specialized applications in materials science and chemical synthesis .
Eigenschaften
CAS-Nummer |
25357-94-2 |
|---|---|
Molekularformel |
C10H8O7 |
Molekulargewicht |
240.17 g/mol |
IUPAC-Name |
4-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
VYECMDHWFWJSNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


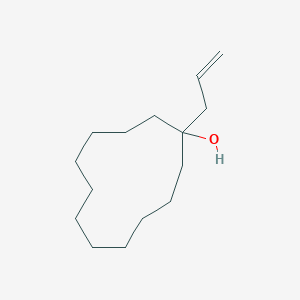

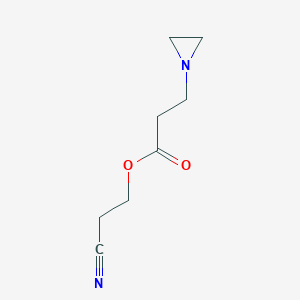


![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
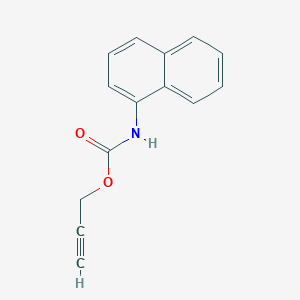

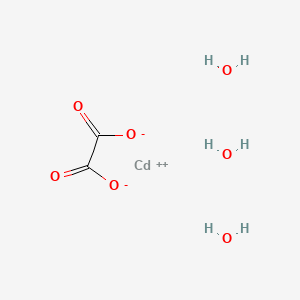
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)

